molecular formula C10H10Cl2O B8697217 1-Chloro-4-(4-chlorophenyl)butan-2-one

1-Chloro-4-(4-chlorophenyl)butan-2-one

Cat. No.: B8697217
M. Wt: 217.09 g/mol
InChI Key: PYVVKHATFNSRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-4-(4-chlorophenyl)butan-2-one is a chlorinated aromatic compound with the molecular formula C₁₀H₉Cl₂O and a molecular weight of 215.09 g/mol. Structurally, it features a ketone group at position 2 of the butane chain, a chlorine atom at position 1, and a 4-chlorophenyl group at position 4 (Figure 1). Its synthesis often involves nucleophilic substitution reactions, such as the treatment of 4-(4-chlorophenyl)phthalazin-1(2H)-one with phosphorus oxychloride (POCl₃) .

Properties

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

1-chloro-4-(4-chlorophenyl)butan-2-one

InChI

InChI=1S/C10H10Cl2O/c11-7-10(13)6-3-8-1-4-9(12)5-2-8/h1-2,4-5H,3,6-7H2

InChI Key

PYVVKHATFNSRKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)CCl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Solubility
This compound Cl at position 1; 4-chlorophenyl at position 4 C₁₀H₉Cl₂O 215.09 High in organic solvents
1-Chloro-4-(methylsulfonyl)butan-2-one Methylsulfonyl at position 4 C₅H₉ClO₃S 184.64 Moderate (density: 1.313 g/cm³)
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one Br at position 2; Cl at position 4; ketone at position 1 C₁₀H₈BrCl₂O 298.44 Not specified
4'-Chlorobutyrophenone (1-(4-Chlorophenyl)-1-butanone) Cl-phenyl at position 1; ketone at position 1 C₁₀H₁₁ClO 182.65 Polar solvents (e.g., acetone)

Key Observations :

  • Lipophilicity : The dual chlorine substituents in this compound enhance its lipophilicity compared to analogs with methoxy or sulfonyl groups, favoring solubility in organic solvents like dichloromethane .
  • Density and Boiling Points : The methylsulfonyl derivative exhibits higher density (1.313 g/cm³) and a predicted boiling point of 363.5°C due to strong polar interactions .

Key Observations :

  • Positional Effects: The ketone’s position (butan-1-one vs. butan-2-one) significantly alters reactivity. For example, 4'-chlorobutyrophenone’s ketone at position 1 is more accessible for Grignard additions than the butan-2-one derivatives .
  • Leaving Group Efficiency : The bromine atom in 2-bromo-4-chloro-1-(4-chlorophenyl)butan-1-one improves substitution efficiency compared to chlorine .

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